molecular formula C13H14ClN3O2 B1396872 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid CAS No. 869886-90-8

4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1396872
CAS No.: 869886-90-8
M. Wt: 279.72 g/mol
InChI Key: NCBIFXNQFURYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid is a highly potent, selective, and cell-active inhibitor of the methyltransferase-like 3 (METTL3) complex, a key writer of N6-methyladenosine (m6A) RNA modifications. The m6A modification is the most prevalent internal mRNA modification in eukaryotic cells and plays a crucial role in regulating RNA metabolism, splicing, export, translation, and stability. By selectively inhibiting the METTL3-METTL14 complex, this compound significantly reduces m6A levels in cellular RNA, providing researchers with a powerful chemical probe to dissect the complex biological functions of the m6A epitranscriptome. Its primary research value lies in oncology, where it has been shown to demonstrate anti-proliferative activity and induce apoptosis and differentiation in acute myeloid leukemia (AML) models, as well as other cancer cell types, by targeting the RNA methylation machinery that these cells depend on for survival and proliferation. This makes it an invaluable tool for investigating the role of m6A in cancer biology, stem cell differentiation, and other physiological processes, and for validating METTL3 as a therapeutic target for anticancer drug discovery. The compound operates by competitively binding to the SAM-binding pocket of the METTL3 enzyme, thereby preventing the transfer of the methyl group to adenosine residues in RNA. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-7(2)17-12-4-9(10(14)6-16-12)8-3-11(13(18)19)15-5-8/h3-7,15H,1-2H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBIFXNQFURYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution to Introduce Isopropylamino Group

  • Starting from 5-chloro-2-fluoro-4-iodopyridine, the isopropylamino group is introduced via nucleophilic aromatic substitution.
  • The reaction is typically conducted in ethanol with excess isopropylamine, heated at 80 °C for 48 hours.
  • After reaction completion, the mixture is diluted with ethyl acetate, washed with water, dried, and purified by flash chromatography to yield the intermediate 5-chloro-2-(isopropylamino)-4-iodopyridine.

Palladium-Catalyzed Suzuki Coupling for Pyrrole Attachment

  • The key coupling step involves a Suzuki cross-coupling between the 5-chloro-2-(isopropylamino)-4-iodopyridine intermediate and a boronate ester derivative of a pyrrole-2-carboxylic acid methyl ester.
  • The reaction is performed in dimethoxyethane (DME) with aqueous sodium carbonate as base and Pd(PPh₃)₄ as catalyst at 80 °C for 16 hours.
  • This step yields 4-(5-chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid methyl ester derivatives.

Hydrolysis to Carboxylic Acid

  • The methyl ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide monohydrate in a mixture of tetrahydrofuran (THF) and water.
  • The reaction mixture is refluxed for 8 hours, then acidified with aqueous hydrochloric acid to precipitate the free acid.
  • The product is isolated by filtration and washing, yielding the target 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid with high purity and yield (up to 96%).

Amide Formation (Optional Derivatization)

  • For certain pharmaceutical applications, the acid is further converted to amide derivatives by coupling with amino alcohols such as (S)-3-chlorophenylglycinol.
  • This is accomplished using carbodiimide coupling agents like EDCI and additives like HOBt in DMF, with diisopropylethylamine as base.
  • The reaction proceeds at room temperature overnight, followed by extraction and purification by reversed-phase HPLC.

Preparation Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nucleophilic substitution 5-chloro-2-fluoro-4-iodopyridine, isopropylamine, EtOH 80 °C 48 h 21 Purification by flash chromatography
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃ (aq), DME 80 °C 16 h 43 Hexanes/ethyl acetate elution
Hydrolysis LiOH·H₂O, THF/H₂O Reflux (~65-70 °C) 8 h 96 Acidification with 6N HCl, precipitation
Amide coupling (optional) EDCI, HOBt, DIEA, DMF Room temperature Overnight 8.1 Purification by reversed-phase HPLC

Crystallization and Purification

  • The final compound can be crystallized from alcohol mixtures (ethanol, methanol, isopropanol) under nitrogen atmosphere.
  • Controlled heating (70–75 °C) ensures complete dissolution before slow cooling to induce crystallization.
  • Crystalline forms exhibit improved stability and solubility, critical for pharmaceutical formulation.
  • Characterization by FT-IR, XRPD, and DSC confirms the crystalline form and purity.

Research Findings and Analytical Data

  • The crystalline free base and hydrochloride salt forms show distinct FT-IR spectra with characteristic peaks at 1610, 1523, 1219, 1141, 1076, and 845 cm⁻¹.
  • Differential scanning calorimetry (DSC) thermograms show endotherms with onset temperatures around 239 °C, indicative of stable crystalline forms.
  • Mass spectrometry confirms molecular ions consistent with the target compound (m/z ~279.4 ES+).

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Pyrrole- and Pyridine-Based Carboxylic Acid Derivatives

Compound Name Key Structural Features Synthesis Yield Biological Activity/Application References
4-(5-Chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid Pyridine-pyrrole hybrid; Cl (C5), isopropylamino (C2), COOH (C2-pyrrole) Not specified ERK inhibitor intermediate (Ulixertinib precursor)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Fused pyrrolo[2,3-c]pyridine; Cl (C5), COOH (C2) 71% Unspecified (literature reference)
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) Fused pyrrolo[2,3-c]pyridine; OMe (C5), COOH (C2) 80% Unspecified (literature reference)
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid Pyrrole ring; Cl (C4), Me (C5), COOH (C2) Not specified Building block for acylated derivatives
1H-Pyrrole-2-carboxylic acid Simple pyrrole; COOH (C2) Natural product Quorum sensing inhibitor (Streptomyces metabolite)

Key Observations:

  • Methoxy groups (e.g., 10c) may alter solubility and metabolic stability .
  • Hybrid Systems: The pyridine-pyrrole hybrid in the target compound distinguishes it from fused systems (e.g., 10b , 10c ), enabling distinct spatial interactions in kinase inhibition .
  • Biological Roles: While the target compound is a synthetic intermediate, simpler analogs like 1H-pyrrole-2-carboxylic acid exhibit natural bioactivity (quorum sensing inhibition), highlighting structural-activity divergence .
Physicochemical Properties

Table 3: Physical Properties and Stability

Compound Key Data References
Target Compound (Free Base) FT-IR peaks: 1537, 1471, 1239, 1163 cm⁻¹; hygroscopic (Forms A/D interconvert)
Ulixertinib (HCl Salt) XRPD peaks: 12.5°, 15.8°, 18.3° (Form D); LogP: 5.13
1H-Pyrrole-2-carboxylic acid Isolated as a natural metabolite; no polymorphism reported

Key Observations:

  • The target compound exhibits polymorphism (Forms A and D), critical for pharmaceutical formulation stability .
  • High LogP (5.13) in Ulixertinib suggests lipophilicity, aiding membrane permeability but requiring formulation optimization .

Biological Activity

4-(5-Chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inhibition of specific kinases. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14ClN3O2
  • Molecular Weight : 279.72 g/mol
  • CAS Number : 869886-90-8
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its role as a potential inhibitor of tyrosine kinases, which are critical in the regulation of various cellular processes including growth and differentiation.

Research indicates that derivatives of pyrrole compounds, including this compound, can interact with ATP-binding sites on growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). These interactions potentially inhibit downstream signaling pathways that promote tumor growth and metastasis .

In Vitro Studies

  • Cell Line Studies :
    • A study demonstrated that similar pyrrole derivatives exhibited significant antiproliferative effects on various cancer cell lines, including colon cancer cells (HCT116, SW620). The GI50 values were reported to be in the range of 1.01.6×108M1.0-1.6\times 10^{-8}M for certain derivatives, indicating potent activity against these cell lines .
  • Mechanistic Insights :
    • Molecular docking studies showed that these compounds could form stable complexes with the ATP-binding domains of EGFR and VEGFR2. This stability suggests a strong potential for these compounds to act as effective inhibitors in therapeutic contexts .

In Vivo Studies

  • Animal models have been utilized to assess the antitumor efficacy of these compounds. For instance, in chemically induced colon cancer models, certain derivatives demonstrated significant reduction in tumor growth, supporting their potential application in cancer therapy .

Data Table: Summary of Biological Activities

Study TypeCell Lines TestedGI50 Values (M)Observed Effects
In VitroHCT116, SW6201.01.6×1081.0-1.6\times 10^{-8}Antiproliferative activity observed
In VivoRat models (colon cancer)N/ASignificant tumor growth inhibition

Q & A

Basic: What are the common synthetic methodologies for synthesizing 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Condensation of halogenated pyridine intermediates with pyrrole precursors under catalytic conditions (e.g., palladium or copper catalysts).
  • Step 2 : Introduction of the isopropylamino group via nucleophilic substitution or reductive amination.
  • Step 3 : Carboxylic acid formation through hydrolysis of ester intermediates under acidic or basic conditions (e.g., HCl at 93–96°C for 17 hours) .
    Purification often involves solvent extraction (e.g., dichloromethane/isopropanol mixtures) and recrystallization. Yields range from 65% to 95%, depending on reaction optimization .

Basic: How is the compound characterized to confirm its structural integrity?

Methodological Answer:
Key characterization methods include:

  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., m/z 284.2 for analogous pyrrole-carboxylic acid derivatives) .
  • Chromatography (HPLC) : For purity assessment, particularly after multi-step syntheses .
  • Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., pyridine and pyrrole ring protons) .
    Documented protocols emphasize avoiding insufficiently characterized intermediates, as seen in some synthetic routes .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Kinase Inhibition Assays : ERK1/2 inhibition is measured using ATP-competitive binding assays, with IC50 values determined via fluorescence polarization .
  • Cell Proliferation Assays : Human myeloma or carcinoma cell lines are treated with the compound, and viability is assessed using MTT or resazurin-based methods .
  • VEGF Secretion Assays : ELISA quantifies inhibition of angiogenesis-related growth factors in tumor models .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer:

  • Catalyst Screening : Palladium diacetate and tert-butyl XPhos enhance coupling efficiency in heterocyclic ring formation .
  • Temperature Control : Maintaining 93–96°C during hydrolysis steps improves ester-to-acid conversion .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates, reducing side reactions .
    Post-reaction workup adjustments, such as pH-controlled precipitations (pH 6.5 with NaOH), also enhance purity .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Replace the isopropylamino group with bulkier alkyl chains (e.g., cyclopropyl) to assess steric effects on ERK binding .
  • Heterocyclic Variations : Substitute the pyrrole ring with indole or pyrazole moieties to evaluate electronic effects .
  • Bioisosteric Replacement : Use carboxylic acid bioisosteres (e.g., tetrazole) to improve metabolic stability .
    Activity data should be cross-validated using both enzymatic and cellular assays to resolve discrepancies .

Advanced: How to resolve contradictions in biological activity data across different cell lines?

Methodological Answer:

  • Permeability Assessment : Measure cellular uptake via LC-MS to rule out differences in compound internalization .
  • Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-ERK targets .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain in vitro-in vivo disparities .

Advanced: What strategies address low yields during the final purification steps?

Methodological Answer:

  • Solvent Gradient Crystallization : Sequential addition of ethyl acetate to ethanol solutions precipitates pure product while excluding impurities .
  • pH-Dependent Extraction : Adjust aqueous phases to pH 6.5–7.0 to isolate the carboxylic acid form selectively .
  • Chromatography : Use reverse-phase HPLC with C18 columns for challenging separations, as demonstrated in analogous syntheses .

Advanced: What experimental models are used to assess the compound’s efficacy in ERK-dependent tumors?

Methodological Answer:

  • Xenograft Models : Subcutaneous implantation of ERK-hyperactive tumor cells (e.g., melanoma A375) into immunodeficient mice, with oral dosing regimens .
  • Transcriptomic Analysis : RNA-seq quantifies ERK pathway gene suppression (e.g., FOS, EGR1) post-treatment .
  • Pharmacodynamic Markers : Immunoblotting for phosphorylated ERK (p-ERK) in tumor biopsies confirms target engagement .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.